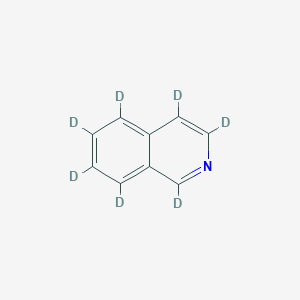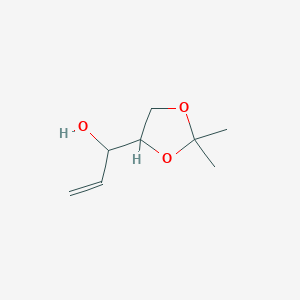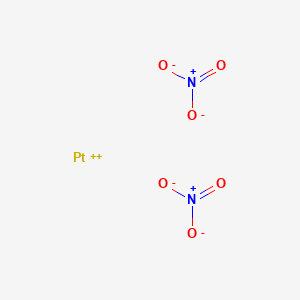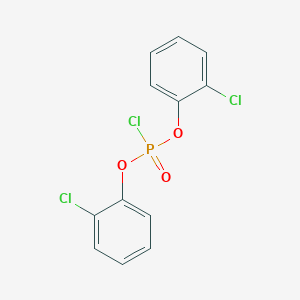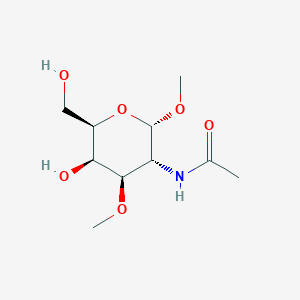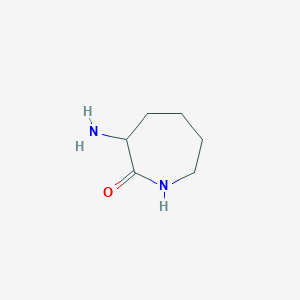
3-Aminoazepan-2-one
Descripción general
Descripción
3-Aminoazepan-2-one (3-AA-2-one) is an organic compound that is used in a variety of scientific and medical applications. It is a versatile molecule with a wide range of properties and applications. 3-AA-2-one is a cyclic amine that is composed of an azepane ring and an amine group. It is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics and antifungal drugs. Furthermore, 3-AA-2-one is used as a building block for the synthesis of other compounds, such as polymers and other organic materials. It is also used as a reagent in the synthesis of various compounds, such as peptides and nucleic acids.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
3-Aminoazepan-2-one derivatives have been synthesized and investigated for their potential pharmacological properties. These derivatives have shown a variety of effects, such as anxiolytic, anticonvulsant, anorexigenic, and analgesic activities. Their ability to bind to benzodiazepine receptors and cholecystokinin receptors of types CCK1 and CCK2 has been noted. Some of these derivatives are in clinical testing for treating alimentary obesity and anxiety and panic states of various etiology (Andronati et al., 2002).
Antidepressant and Anxiolytic Activity
Research has also focused on the synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives to evaluate their effects on central nervous system activity. These compounds have shown marked antidepressant and anxiolytic properties, comparable in efficiency to reference drugs like Imipramine and Diazepam. Behavioral results have indicated that these compounds could be promising due to their mixed antidepressant-anxiolytic activity (Clerici et al., 2001).
Potential Antipsychotic Agents
Research has been conducted on compounds like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, which have shown antipsychotic profiles in biochemical and behavioral pharmacological test models. These compounds have a reduced propensity for neurological side effects compared to other treatments (Wise et al., 1985).
Alzheimer Disease Treatment
3-Amino-1-propanesulfonic acid (3APS), a compound that binds to amyloid β (Aβ), has been studied for its potential in treating Alzheimer disease. 3APS has shown the ability to cross the blood–brain barrier and reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer disease, suggesting its use as a disease-modifying treatment (Aisen et al., 2006).
Anticonvulsant Activity
2-Aminoquinazolin-4-(3H)-one derivatives have been optimized as potent inhibitors of SARS-CoV-2, showing significant activity against the virus. These compounds have been prepared on a large scale through a one-pot reaction using Dimroth rearrangement as a key step, suggesting their potential in antiviral therapies (Shin et al., 2022).
Mecanismo De Acción
Target of Action
This compound is a seven-membered heterocyclic derivative and its potential targets could be diverse depending on the context of its use.
Mode of Action
It’s known that this compound can undergo reactions such as michael addition, unusual nucleophilic attack to an amide group, and keto–enol tautomerization . These reactions could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s ability to undergo various chemical reactions suggests that it could potentially interact with multiple biochemical pathways .
Safety and Hazards
Propiedades
IUPAC Name |
3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883255 | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-42-1, 17929-90-7 | |
| Record name | 3-Aminoazepan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17929-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminohexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant challenge in synthesizing 3-Aminoazepan-2-one, and how does the research presented in the first paper address this?
A1: Synthesizing polysubstituted this compound derivatives, specifically those with various functional groups attached to the seven-membered ring, can be challenging. The first paper [] introduces a novel "one-pot" synthesis method that streamlines this process. This method utilizes readily available starting materials – 1,4-protected piperazine-2,5-diones and alkynes – and proceeds through a series of reactions including Michael addition and a unique nucleophilic attack on the amide group. Notably, the research highlights the crucial role of protecting groups and the base used in influencing the reaction's efficiency. For instance, alkanoyl protecting groups with cesium carbonate or benzoyl protecting groups with triethylamine proved effective, while benzyl or allyl groups hindered the reaction []. This approach offers a more efficient and controlled route to access diverse this compound derivatives for further investigation.
Q2: The second paper focuses on the synthesis of a key intermediate for Besifloxacin hydrochloride. What is the significance of the method described in the context of pharmaceutical applications?
A2: Besifloxacin hydrochloride is a commercially important antibiotic, and its synthesis relies on the availability of enantiomerically pure (3R)-azepan-3-amine. The second paper [] details an improved method for producing this chiral amine starting from (3R)-3-aminoazepan-2-one. The researchers explored various reducing agents, including combinations like NaBH4/AlCl3 and NaBH4/CaCl2, and optimized reaction conditions to achieve high purity and yield of the desired (3R)-azepan-3-amine []. This advancement is particularly significant for pharmaceutical applications as it offers a more cost-effective and scalable approach to synthesizing a crucial building block for Besifloxacin hydrochloride, potentially leading to more efficient drug production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


